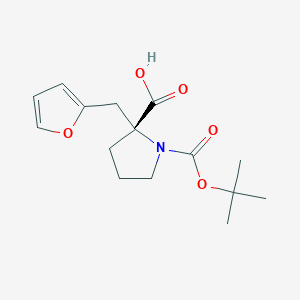

Boc-(R)-alpha-(2-furanylmethyl)-proline

Descripción general

Descripción

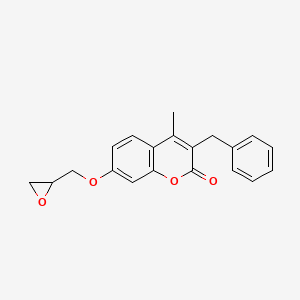

“Boc-®-alpha-(2-furanylmethyl)-proline” is a complex organic compound. The “Boc” likely refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines . The “®-alpha-(2-furanylmethyl)-proline” part suggests that this compound contains an alpha-substituted proline derivative, where the substituent is a 2-furanylmethyl group .

Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other Boc-protected amino acids and furan derivatives . The Boc group could be removed under acidic conditions, and the furan ring might participate in various reactions typical for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Generally, Boc-protected amino acids are solid at room temperature, and the presence of the furan ring might increase the compound’s overall hydrophobicity .Aplicaciones Científicas De Investigación

Peptide Bond Conformation and Stability

- Conformational Analysis : α-Methyl-L-proline, an analog of proline, including derivatives like N-Boc-protected α-methyl-L-proline, has been employed to study cis-trans prolyl peptide bond equilibrium. In Boc-α-methyl-L-proline, both cis and trans conformers were observed, highlighting its conformationally constraining properties (Torbeev et al., 2012).

Structural Insights in Peptides

- Peptide Structure and Function : A study on a synthetic apolar analog of a membrane-active fungal peptide showed a peptide backbone making a continuous spiral with a proline residue at one of the corners, demonstrating the role of proline derivatives in shaping peptide structures (Karle et al., 1987).

Catalytic Applications

Asymmetric Catalysis : Boc-l-proline has been used as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, expanding the utility of proline in asymmetric catalysis with good yields and enantioselectivities (Zhou et al., 2004).

Synthesis and Catalytic Properties : Synthesis of mono- and disubstituted O-ferrocenoyl conjugates of hydroxy-L-proline, protected by tert-butoxycarbonyl (Boc) group, demonstrated catalytic properties toward aldol addition reaction, showing the influence of proline derivatives in catalysis (Al-Momani & Lataifeh, 2013).

Polymer and Peptidomimetics Research

Homopolypeptides and Copolypeptides : The synthesis of well-defined homo- and copolymers of l-proline using Boc-protected proline highlights its role in creating polymers with specific properties (Gkikas et al., 2011).

Peptidomimetics : Electrochemical cyclization of dipeptides containing Boc-(S)-serine-(S)-proline-OMe led to the synthesis of novel, highly constrained bicyclic dipeptides, underlining the role of proline derivatives in developing peptidomimetics (Słomczyńska et al., 1996).

Chromatography and Analysis

- Chiral Separation : High-performance liquid chromatography methods were developed using a Chiralpak AD-H column for separating enantiomers of proline derivatives like Boc-proline, emphasizing their importance in chiral separation techniques (Zhao & Pritts, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANFHNJFIHFCFK-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B3039017.png)

![8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B3039022.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)

![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)

![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)

![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)

![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)